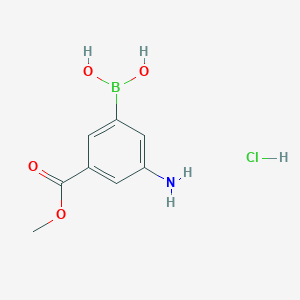

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Overview

Description

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative commonly used in organic synthesis. This compound is particularly significant in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by reacting with aryl or vinyl halides .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diol-containing compounds . This compound could potentially be used in the development of sensors for detecting saccharides and glycosylated biomolecules .

Mode of Action

The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form carbon-carbon (C-C) bonds by reacting with aryl or vinyl halides . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The compound plays a role in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron moiety is transferred from the boronic acid to palladium .

Result of Action

The compound is used as a key reagent in the synthesis of boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .

Action Environment

The action, efficacy, and stability of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be influenced by various environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura (SM) coupling reaction . This reaction involves the formation of carbon-carbon bonds by the reaction with aryl or vinyl halides . The process involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .

Cellular Effects

For instance, they can bind to diols, a property that has been exploited in the development of sensors for detecting saccharides and glycosylated biomolecules .

Molecular Mechanism

The molecular mechanism of action of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is primarily through its role in the Suzuki-Miyaura coupling reaction . In this reaction, the compound acts as a source of boron, facilitating the transmetalation process where organic groups are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of phenylboronic acid derivatives with appropriate amine and ester groups. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a boronate ester.

Reduction: The compound can be reduced to form different boronic acid derivatives.

Substitution: In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

(3-(Aminomethyl)phenyl)boronic acid hydrochloride: Similar in structure but with an aminomethyl group instead of an amino group.

(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Contains two methoxycarbonyl groups, making it more reactive in certain conditions.

Uniqueness

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .

Biological Activity

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a methoxycarbonyl group, which contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest at the G2/M phase, effectively inhibiting the proliferation of various cancer cell lines .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Proteasome inhibition and apoptosis induction |

| Bortezomib | 7.05 | Proteasome inhibition |

| Other Boronic Acid Derivatives | Varies | Various mechanisms including enzyme inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Boronic acids are known to interact with bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. Compounds in this class have shown potential as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .

Case Study: Synergistic Effects with Antibiotics

In a study examining the effectiveness of boronic acids in combination with β-lactam antibiotics, it was found that certain derivatives could significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains. For example, when combined with ceftazidime, these compounds demonstrated enhanced antibacterial activity, suggesting a synergistic effect that could combat antibiotic resistance .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.

- Enzyme Interaction : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes such as β-lactamases, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.

- Cell Penetration : The unique structure allows for better penetration into cells, enhancing its bioavailability and therapeutic potential.

Pharmacokinetics and Safety

Pharmacokinetic studies on boronic acids indicate that their absorption and distribution can be influenced by their chemical structure. The presence of functional groups such as methoxycarbonyl can enhance solubility and stability in biological systems. However, further studies are required to fully understand the pharmacokinetic profiles and safety profiles of this compound in clinical settings .

Properties

IUPAC Name |

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMZZWSCDMMVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586008 | |

| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-56-8 | |

| Record name | [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.